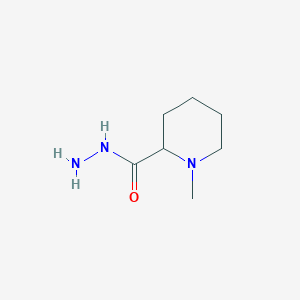

1-Methylpiperidine-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10-5-3-2-4-6(10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDYQYASUAZAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669382 | |

| Record name | 1-Methylpiperidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89856-16-6 | |

| Record name | 1-Methylpiperidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylpiperidine 2 Carbohydrazide and Analogues

Precursor Synthesis and Functional Group Transformations Leading to the Piperidine-2-carboxylate Scaffold

The foundational step in the synthesis of 1-Methylpiperidine-2-carbohydrazide is the construction of the piperidine-2-carboxylate scaffold. Various strategies have been developed to achieve this, often involving cyclization reactions. One approach utilizes the formal [4+2] oxidative annulation of alkyl amides and dienes, catalyzed by palladium, to form the piperidine (B6355638) ring. nih.gov This method is significant for its activation of a C(sp3)-H bond. nih.gov

Another strategy involves the double reduction of pyridine (B92270) derivatives. nih.gov For instance, an asymmetric synthesis of aminofluoropiperidine, a precursor for CGRP receptor antagonists, was achieved through this method. nih.gov The process begins with a sodium borohydride (B1222165) reduction, followed by an asymmetric hydrogenation using a ruthenium(II) catalyst. nih.gov

Lysine (B10760008) has also been explored as a potential starting material for piperidine-2-carboxylic acids. youtube.com However, direct treatment with nitrite (B80452) has shown low yields, suggesting a need for optimization. youtube.com An alternative, though more lengthy, route converts lysine to 2-aminoethyl pyridine in four steps, which then undergoes cyclization to form a piperidine. youtube.com

Hydrazinolysis Reactions for the Formation of the Carbohydrazide (B1668358) Functionality

The transformation of a piperidine-2-carboxylate ester into the corresponding carbohydrazide is typically achieved through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate. The choice of solvent is critical, with ethanol (B145695), methanol, or aqueous mixtures being commonly used. The reaction is generally conducted under reflux conditions at temperatures ranging from 60 to 80°C for a duration of 6 to 12 hours. This method has been reported to yield 70-85% of the desired carbohydrazide after purification.

The carbohydrazide functional group is a versatile handle for further molecular modifications. It can readily react with aldehydes and ketones to form hydrazones, a key reaction in the synthesis of various biologically active compounds and dyes. researchgate.net

N-Alkylation Strategies for the Piperidine Nitrogen (e.g., Methylation)

The final step in the synthesis of this compound is the methylation of the piperidine nitrogen. This N-alkylation can be accomplished through several methods. A common approach involves the reaction of the piperidine derivative with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). google.com The reaction is typically stirred at room temperature for 24 hours. google.com

Another strategy is reductive amination, which utilizes a carbonyl compound. google.com For the synthesis of 1-Methylpiperidine-2-carboxylic acid hydrochloride, L(-)-Pipecolinic acid can be reacted with formaldehyde (B43269). chemicalbook.com It is also possible to perform the N-alkylation on a piperidine with protected functional groups, followed by deprotection. google.com

The stereochemistry of N-alkylation is an important consideration, as the orientation of the newly introduced alkyl group can influence the biological activity of the final compound. Studies on the N-alkylation of 4-tert-butylpiperidine (B1294329) derivatives have shown that the incoming alkyl group preferentially adds in an axial position, cis to the 4-tert-butyl group. acs.org

Optimized Reaction Conditions and Yield Enhancements in this compound Preparation

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. For the hydrazinolysis step, careful control of temperature and reaction time is crucial to drive the reaction to completion while minimizing side products.

In the N-alkylation step, the choice of base and solvent can significantly impact the reaction rate and yield. Using a base like potassium bicarbonate can accelerate the reaction, but may also increase the possibility of dialkylation. researchgate.net The slow addition of the alkylating agent using a syringe pump is recommended to favor monoalkylation. researchgate.net

Comparative Analysis of Synthetic Protocols for Analogous Compounds

A variety of synthetic protocols exist for preparing analogues of this compound, each with its own advantages and disadvantages. For instance, the Ugi multi-component reaction provides a one-pot synthesis for assembling the piperidine and carbohydrazide moieties, offering a modular approach.

In the synthesis of N'- (2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives, which have shown potential as VEGFR-2 inhibitors, the key step is the condensation of a piperidine carbohydrazide with various isatin (B1672199) derivatives. nih.gov

The synthesis of 5-methylpyrazine carbohydrazide derivatives involves a three-step procedure starting from 5-methylpyrazinoic acid. researchgate.netajgreenchem.com This includes esterification, followed by hydrazinolysis. researchgate.netajgreenchem.com

The following table provides a comparative overview of different synthetic methods for analogous compounds:

| Compound Class | Synthetic Method | Key Features | Reference |

| 4,4-disubstituted N-benzyl piperidines | Intramolecular amination of N-tethered alkenes | Gold(I)-catalyzed oxidative aminoesterification | nih.gov |

| Chiral Piperidines | Asymmetric cyanidation of fluorosubstituted amines followed by cyclization | Enantioselective synthesis using a chiral copper(II) catalyst | nih.gov |

| Bicyclic piperidinones | Photochemical [2+2] intramolecular cycloaddition of dienes | Scalable reaction useful for synthesizing complex scaffolds | nih.gov |

| Substituted Piperidines | Iridium(III)-catalyzed [5+1] annulation | Stereoselective synthesis forming two new C-N bonds | nih.gov |

Chemical Derivatization and Scaffold Modification of 1 Methylpiperidine 2 Carbohydrazide

Synthesis of Acylhydrazone Derivatives of 1-Methylpiperidine-2-carbohydrazide

The synthesis of acylhydrazone derivatives from this compound is a common strategy to generate a diverse library of compounds. This reaction typically involves the condensation of the hydrazide with a variety of aldehydes or ketones. mdpi.comresearchgate.net The general reaction is carried out in an appropriate solvent, often an alcohol like ethanol (B145695) or methanol, and can be catalyzed by a few drops of an acid, such as glacial acetic acid or hydrochloric acid. researchgate.netnih.govnih.gov The reaction mixture is usually heated to reflux to drive the condensation to completion. researchgate.net

The resulting acylhydrazones possess the characteristic -CO-NH-N=CH- group, which imparts specific structural and electronic properties to the molecule. mdpi.com These derivatives can exist as a mixture of (E) and (Z) geometric isomers due to the C=N double bond, with the E isomer generally being more stable and predominant. mdpi.comnih.gov

The formation of acylhydrazone derivatives can be confirmed using various spectroscopic techniques. In ¹H NMR spectra, characteristic signals for the NH proton of the -CO-NH- group typically appear in the range of 11.0–13.5 ppm, while the N=CH proton signal is observed around 8–9 ppm. mdpi.comnih.gov In ¹³C NMR spectra, the imine carbon (–N=CH–) resonates between 157–168 ppm, and the amide carbonyl carbon (–CO–NH–) appears in the range of 159.0–173.5 ppm. mdpi.com

Cyclocondensation Reactions to Form Fused and Spiro-Heterocyclic Systems

The carbohydrazide (B1668358) moiety of this compound is a key synthon for the construction of various five-membered heterocyclic rings, such as oxadiazoles, triazoles, and thiadiazoles, through cyclocondensation reactions. mdpi.comajgreenchem.comajgreenchem.com These heterocyclic systems are of significant interest due to their presence in a wide range of biologically active compounds.

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized from this compound by reacting it with a suitable cyclizing agent. nih.govnih.gov A common method involves the dehydrative cyclization of an intermediate N,N'-diacylhydrazine, which can be formed by reacting the carbohydrazide with an acid chloride or anhydride. mdpi.com Reagents like phosphorus oxychloride (POCl₃) are often employed to effect the cyclodehydration. nih.govmdpi.com Another approach involves the coupling of the carbohydrazide with α-bromo nitroalkanes. rsc.org

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes starting from the carbohydrazide. One common method involves the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate can then be cyclized in the presence of a base or by heating to yield the corresponding 1,2,4-triazole-3-thione. nih.gov Further modifications can be carried out on the resulting triazole ring.

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be prepared from this compound through cyclization reactions involving a sulfur source. nih.gov A notable method involves the direct coupling of the carbohydrazide with primary nitroalkanes using elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S). nih.gov Traditional methods often rely on the use of phosphorus sulfides like P₂S₅ or Lawesson's reagent to cyclize diacylhydrazine precursors, though these methods can require harsh reaction conditions. nih.gov

The table below summarizes the key heterocyclic systems that can be synthesized from this compound and the typical reagents used.

| Heterocyclic System | Typical Reagents and Intermediates |

| 1,3,4-Oxadiazole | Phosphorus oxychloride (POCl₃), α-bromo nitroalkanes |

| 1,2,4-Triazole | Isothiocyanates (to form thiosemicarbazide intermediate) |

| 1,3,4-Thiadiazole | Elemental sulfur (S₈) and sodium sulfide (Na₂S), Phosphorus pentasulfide (P₂S₅) |

Mannich Reactions and Aminoalkylation of this compound Derived Scaffolds

The Mannich reaction is a powerful tool for the aminoalkylation of compounds containing an active hydrogen atom. ru.nl In the context of this compound derivatives, this reaction can be employed to introduce aminomethyl substituents onto the heterocyclic scaffolds derived from it. For instance, if a synthesized oxadiazole, triazole, or thiadiazole derivative possesses a suitable C-H or N-H bond, it can undergo a Mannich reaction with formaldehyde (B43269) and a primary or secondary amine. ru.nlresearchgate.net

This three-component reaction typically involves the condensation of an amine with formaldehyde to form an electrophilic iminium ion, which then reacts with the nucleophilic substrate. ru.nl The reaction conditions for Mannich reactions can vary but often involve a protic solvent and may be catalyzed by an acid or a base. researchgate.net The introduction of these aminoalkyl groups can significantly alter the physicochemical properties of the parent molecule.

Stereoselective Mannich reactions have also been developed, offering control over the stereochemistry of the newly formed carbon-carbon bond, which is particularly important in the synthesis of chiral piperidine (B6355638) derivatives and other complex molecules. ru.nlmun.ca

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues of this compound and its derivatives are a strategy to probe the bioactive conformation and enhance selectivity for biological targets. nih.gov By introducing structural constraints, the conformational flexibility of the molecule is reduced, which can lead to a more favorable interaction with a specific receptor or enzyme binding site. nih.govnih.gov

One approach to creating conformationally restricted analogues is to introduce cyclic structures that lock certain rotatable bonds. nih.gov For example, parts of the molecule can be connected to form a new ring system, thereby limiting the possible spatial arrangements of the key pharmacophoric groups. nih.gov This can be achieved through intramolecular cyclization reactions.

Another strategy involves the introduction of rigid linkers or bulky substituents that sterically hinder free rotation around certain bonds. nih.gov The choice of which bonds to restrict is often guided by computational modeling and structure-activity relationship (SAR) studies of related flexible compounds. The synthesis of these analogues often requires multi-step synthetic routes to construct the desired rigid scaffold.

Application of Diverse Coupling Reagents in Derivatization

A wide array of coupling reagents are utilized in the derivatization of this compound, particularly in the formation of amide bonds and the synthesis of more complex peptide-like structures. peptide.comyoutube.com These reagents are essential for activating the carboxylic acid group of a coupling partner to facilitate its reaction with the hydrazide or an amino group on a derivatized scaffold. youtube.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.com Uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also highly efficient and widely employed. peptide.com

Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are particularly effective for challenging couplings, such as those involving sterically hindered amino acids or N-methylated residues. peptide.com The choice of coupling reagent depends on the specific substrates, desired reaction conditions, and the need to preserve stereochemical integrity.

The table below provides examples of different classes of coupling reagents and their applications.

| Class of Coupling Reagent | Examples | Common Applications |

| Carbodiimides | DCC, DIC, EDC | Amide and ester formation |

| Uronium/Aminium | HBTU, TBTU, HATU | Peptide synthesis, efficient coupling with low racemization |

| Phosphonium | PyBOP, PyAOP | Difficult couplings, cyclizations |

Biological Activities and Pharmacological Potential of 1 Methylpiperidine 2 Carbohydrazide and Its Derivatives

Assessment of Antimicrobial Activity in In Vitro Models

The carbohydrazide (B1668358) moiety, a key feature of the target compound, is known to be a pharmacophore in various antimicrobial agents. When combined with the piperidine (B6355638) nucleus, it gives rise to derivatives with significant antibacterial and antifungal properties.

Research into functionally substituted pyridine (B92270) carbohydrazides has demonstrated remarkable efficacy against multi-drug resistant (MDR) strains. mdpi.com For instance, certain derivatives have shown potent activity against four MDR Candida species, with minimum inhibitory concentration (MIC) values ranging from 16–24 µg/mL and growth inhibition up to 92.57%, which compares favorably to the broad-spectrum antifungal drug fluconazole. mdpi.com One of the most effective compounds in this series exhibited a significant MIC of 16 µg/mL against C. glabrata. mdpi.com

In antibacterial screenings, carbohydrazide derivatives have also shown considerable potency. One compound displayed a low MIC value of 2 μg/mL against Aeromonas hydrophila, while another was highly active against Staphylococcus aureus at the same concentration. mdpi.com Other derivatives showed notable bactericidal effects against a range of pathogenic Gram-positive and Gram-negative bacteria, with MICs between 4 and 16 μg/mL against strains of P. aeruginosa, P. mirabilis, and S. aureus. mdpi.com

Furthermore, studies on hydrazones derived from methyl 4-phenylpicolinoimidate, which share structural similarities, revealed strong anti-staphylococcal activity (MIC < 10 µg/mL) and good activity against spore-forming bacilli. nih.gov Some of these hydrazone derivatives also showed tuberculostatic activity, with MIC values ranging from 3.1–12.5 µg/mL, which was superior to the reference drug pyrazinamide (B1679903) in some cases. nih.gov The synthesis of new piperidine derivatives and their testing against Escherichia coli and Staphylococcus aureus using the disc diffusion method also confirmed their antimicrobial potential. biointerfaceresearch.com

| Derivative Class | Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Pyridine Carbohydrazide Derivative | Candida glabrata (MDR) | 16 | mdpi.com |

| Pyridine Carbohydrazide Derivative | Aeromonas hydrophila | 2 | mdpi.com |

| Pyridine Carbohydrazide Derivative | Staphylococcus aureus | 2 | mdpi.com |

| Pyridine Carbohydrazide Derivative | P. aeruginosa / P. mirabilis / S. aureus | 4-16 | mdpi.com |

| Hydrazone Derivative | Staphylococcus spp. | <10 | nih.gov |

| Hydrazone Derivative | Mycobacterium tuberculosis (H37Rv) | 3.1-12.5 | nih.gov |

Investigations into Cytotoxic and Anti-proliferative Effects in Cancer Cell Lines

Derivatives of N-methylpiperidine have been a focus of anticancer drug design due to their potential as cytotoxic agents. The rationale often involves creating bioreducible prodrugs that can be selectively activated within the hypoxic environment of solid tumors.

A series of 2,6-disubstituted N-methylpiperidine derivatives were synthesized and tested against human colon carcinoma cell lines, HT-29 and BE. The most potent compounds were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, which displayed 50% inhibitory concentration (IC50) values between 6 and 11 µM under oxic conditions against both cell lines. The corresponding N-oxides, designed as prodrugs, were generally less toxic, suggesting that while the N-methylpiperidine scaffold is a versatile cytotoxic entity, N-oxide formation may deactivate the compound chemically.

Other studies on different heterocyclic systems incorporating the piperidine moiety have also demonstrated significant antiproliferative effects. For example, a novel quinoline (B57606) derivative bearing a bisaminopropylpiperazinyl group showed potent cytotoxicity against a panel of human cancer cell lines, with IC50 values of 3.1 µg/mL in MCF-7 (breast cancer), 3.3 µg/mL in HepG2 (liver cancer), 9.96 µg/mL in A549 (lung cancer), and 23 µg/mL in HCT-116 (colon cancer). nih.gov Similarly, certain imidazo[1,2-a]pyrimidine (B1208166) derivatives showed remarkable inhibition of MCF-7 cells with an IC50 of 39.0 µM and MDA-MB-231 cells with an IC50 of 35.1 µM. researchgate.net

| Derivative Class | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29 | Colon Carcinoma | 6 µM | |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29 | Colon Carcinoma | 11 µM | |

| Quinoline Derivative (BAPPN) | MCF-7 | Breast Cancer | 3.1 µg/mL | nih.gov |

| Quinoline Derivative (BAPPN) | HepG2 | Liver Cancer | 3.3 µg/mL | nih.gov |

| Quinoline Derivative (BAPPN) | A549 | Lung Cancer | 9.96 µg/mL | nih.gov |

| Imidazo[1,2-a]pyrimidine Derivative (4d) | MDA-MB-231 | Breast Cancer | 35.1 µM | researchgate.net |

| Imidazo[1,2-a]pyrimidine Derivative (4d) | MCF-7 | Breast Cancer | 39.0 µM | researchgate.net |

| Platinum(II) Complex (cis-[PtCl2(Pip)(L)]) | Various | Various Cancers | 1.70-9.41 µg/mL | researchgate.net |

Evaluation of Enzyme Modulatory Properties

Piperidine derivatives have been successfully developed as potent modulators of various enzymes, a property that is central to the treatment of numerous diseases.

One of the most significant areas of investigation is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is a key strategy in managing Alzheimer's disease. Benzimidazole-based piperidine hybrids have demonstrated good to moderate inhibitory activities. mdpi.com For a series of these compounds, AChE inhibition was in the range of IC50 = 19.44 µM to 36.05 µM, while BuChE inhibition ranged from IC50 = 21.57 µM to 39.55 µM. mdpi.comresearchgate.net Other piperidyl chalcone (B49325) derivatives were found to be even more potent inhibitors of AChE, with IC50 values as low as 0.16 µM. researchgate.net

Piperidine-containing compounds have also been explored as inhibitors of carbohydrate-hydrolyzing enzymes for the management of diabetes. Derivatives have shown excellent inhibitory potential against α-glucosidase and α-amylase, with IC50 values for some analogues being 1.20 µM and 1.30 µM, respectively, which is more potent than the standard drug acarbose (B1664774) in the same study. researchgate.net Piperidine homoazasugars are another class that has been evaluated, showing inhibition of α-glucosidases to a similar extent as deoxynojirimycin (DNJ). researchgate.net

Additionally, the anti-inflammatory potential of these derivatives often stems from their ability to inhibit enzymes like lipoxygenase (LOX). Hybrid molecules combining cinnamic acid with heterocyclic scaffolds have proven to be very good soybean lipoxygenase inhibitors, with the most potent compounds exhibiting IC50 values of 4.5 µM. mdpi.com

| Derivative Class | Enzyme Target | Activity (IC50) | Reference |

|---|---|---|---|

| Benzimidazole-Piperidine Hybrid | Acetylcholinesterase (AChE) | 19.44 - 36.05 µM | mdpi.comresearchgate.net |

| Benzimidazole-Piperidine Hybrid | Butyrylcholinesterase (BuChE) | 21.57 - 39.55 µM | mdpi.comresearchgate.net |

| Piperidyl Chalcone Derivative | Acetylcholinesterase (AChE) | 0.16 µM | researchgate.net |

| Piperidine Hybrid | α-Glucosidase | 1.20 µM | researchgate.net |

| Piperidine Hybrid | α-Amylase | 1.30 µM | researchgate.net |

| Heterocycle–Cinnamic Acid Hybrid | Soybean Lipoxygenase | 4.5 µM | mdpi.com |

Characterization of Receptor Binding Affinity and Selectivity

The structural flexibility of the piperidine ring allows it to bind with high affinity and selectivity to a variety of neurotransmitter and other cell-surface receptors. This has made piperidine derivatives a cornerstone in the development of drugs targeting the central nervous system and other systems.

Significant research has focused on dual-acting ligands for the histamine (B1213489) H3 receptor (H3R) and sigma-1 receptor (σ1R), which are promising targets for pain therapies. In a study of piperazine (B1678402) and piperidine derivatives, the piperidine moiety was identified as a critical structural element for high affinity at the σ1R while maintaining affinity for the H3R. nih.gov One lead compound with a piperidine ring showed high affinity for both receptors, with a Ki of 7.70 nM for the human H3R and 3.64 nM for the σ1R. nih.gov Another derivative displayed a Ki of 6.2 nM at the H3R and 4.41 nM at the σ1R, demonstrating the potential for developing potent dual antagonists. nih.gov

Piperidine derivatives have also been developed as high-affinity ligands for serotonin (B10506) receptors. A series of carbamate (B1207046) derivatives of 2-(1-piperidinyl)ethanol were evaluated for their binding to the 5-HT4 receptor. Ortho-substituted carbamates showed nanomolar affinity, with one compound having a Ki of 2.6 nM. nih.gov The introduction of cis- or trans-3,5-dimethyl substitution on the piperidine ring was particularly favorable, resulting in a Ki of 1.1 nM for both isomers. nih.gov

Furthermore, bridged piperidine analogues have been designed as antagonists for the P2Y14 receptor, an emerging target for inflammatory diseases. These rigidified derivatives maintain good binding affinity, with one isoquinuclidine analogue showing an IC50 of 15.6 nM. nih.gov

| Derivative Class | Receptor Target | Binding Affinity (Ki / IC50) | Reference |

|---|---|---|---|

| Piperidine Derivative (Compound 5) | Histamine H3 (hH3R) | 7.70 nM (Ki) | nih.gov |

| Piperidine Derivative (Compound 5) | Sigma-1 (σ1R) | 3.64 nM (Ki) | nih.gov |

| Piperidine Derivative (Compound 11) | Histamine H3 (hH3R) | 6.2 nM (Ki) | nih.gov |

| Piperidine Derivative (Compound 11) | Sigma-1 (σ1R) | 4.41 nM (Ki) | nih.gov |

| Carbamate Derivative (8c) | Serotonin 5-HT4 | 2.6 nM (Ki) | nih.gov |

| 3,5-dimethyl Piperidine Derivative (8n,o) | Serotonin 5-HT4 | 1.1 nM (Ki) | nih.gov |

| Bridged Piperidine (Isoquinuclidine 34) | P2Y14 Receptor | 15.6 nM (IC50) | nih.gov |

Exploration of Other Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant, Anti-platelet)

Beyond the specific activities detailed above, derivatives of N-methylpiperidine have been widely investigated for their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases.

Diarylidene-N-methyl-4-piperidone (DANMP) derivatives have been synthesized as analogues of curcumin, a natural compound known for its antioxidant and anti-inflammatory effects. nih.govchemrxiv.org These derivatives were shown to be effective free radical scavengers in DPPH (2,2-Diphenyl-1-picrylhydrazyl) assays and demonstrated potent anti-inflammatory properties in vitro. nih.govchemrxiv.org In macrophage cell models, these compounds reduced the production of inflammatory markers and nitric oxide (NO) to extents similar to or better than curcumin, without adversely affecting cell viability. chemrxiv.org

Piperine (B192125), an alkaloid containing a piperidine ring found in black pepper, is well-documented for its antioxidant and anti-inflammatory actions. nih.gov It has been shown to protect against oxidative damage by quenching free radicals and reactive oxygen species. nih.gov In in vitro assays, piperine was found to be a powerful superoxide (B77818) scavenger with an IC50 of 1.82 mM and inhibited lipid peroxidation with an IC50 of 1.23 mM. nih.gov Its anti-inflammatory activity is partly mediated through the inhibition of NF-κB activation. nih.gov

The anti-inflammatory activity of piperidine derivatives has also been demonstrated through their ability to inhibit protein denaturation, a well-known cause of inflammation. mdpi.com This broad spectrum of activity highlights the therapeutic potential of the N-methylpiperidine scaffold in addressing complex inflammatory conditions. nih.gov

Mechanistic Elucidation of 1 Methylpiperidine 2 Carbohydrazide’s Biological Actions

Enzyme Inhibition Kinetics and Mechanistic Classification

While direct and specific enzyme inhibition kinetic studies for 1-Methylpiperidine-2-carbohydrazide are not extensively documented in publicly available literature, the inhibitory activities of structurally related piperidine-carbohydrazide derivatives provide valuable insights into its potential mechanisms. The nature of enzyme inhibition can be broadly categorized as competitive, non-competitive, or uncompetitive, distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Recent research on a series of novel piperidine-4-carbohydrazide (B1297472) derivatives has demonstrated their potential as potent enzyme inhibitors. For instance, certain derivatives bearing a quinazolinyl moiety have been identified as effective inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.govacs.org One of the most potent compounds in this series, compound A13 , exhibited an impressive IC50 value of 6.07 μM for SDH inhibition. nih.govacs.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Similarly, a study on N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives revealed potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial protein in angiogenesis. nih.gov Compound 12e from this series displayed an IC50 value of 45.9 nM, indicating high-affinity binding and potent inhibition. nih.gov The inhibitory constant (Ki) is another critical parameter that quantifies the affinity of an inhibitor for an enzyme. While specific Ki values for these piperidine-carbohydrazide derivatives were not reported in the provided context, they can be determined through kinetic analyses such as Lineweaver-Burk plots.

The mechanism of inhibition, whether competitive, non-competitive, or otherwise, for these related compounds has not been definitively elucidated in the available research. Determining the precise mechanistic classification for this compound would require dedicated kinetic experiments that assess how its binding affects the enzyme's Michaelis constant (Km) and maximum velocity (Vmax).

Molecular Interactions with Target Enzymes and Receptors

Molecular docking studies have been instrumental in predicting and rationalizing the binding modes of piperidine-containing compounds to their biological targets. These computational models provide a static snapshot of the plausible interactions between a ligand and a protein at the atomic level.

For the piperidine-4-carbohydrazide derivatives that inhibit succinate dehydrogenase (SDH), molecular docking simulations have revealed key interactions within the enzyme's active site. nih.govacs.org It is proposed that these compounds can fit snugly into the active pocket of SDH, forming multiple noncovalent interactions with crucial amino acid residues such as SER39, ARG43, and GLY46. nih.govacs.org These interactions, which may include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for stabilizing the enzyme-inhibitor complex and are responsible for the observed inhibitory activity.

In a similar vein, the potent VEGFR-2 inhibitor, compound 12e (an N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivative), was subjected to molecular docking to understand its binding pattern. nih.gov The simulations indicated that this class of compounds likely occupies the ATP-binding site of the VEGFR-2 kinase domain. The predicted binding mode highlighted the formation of hydrogen bonds with the backbone of key residues such as Cys919 and Asp1046, as well as a potential hydrogen bond with the side chain of Glu885. nih.gov These interactions mimic those of known VEGFR-2 inhibitors and provide a structural basis for the potent inhibition observed.

While these studies focus on piperidine-4-carbohydrazide derivatives, the core piperidine (B6355638) ring and the carbohydrazide (B1668358) moiety of this compound suggest that it could engage in similar types of interactions with its respective biological targets. The N-methyl group and the specific substitution pattern at the 2-position of the piperidine ring would, however, confer a unique three-dimensional shape and electronic distribution, leading to a distinct binding profile with its target proteins.

Allosteric Modulation Studies of Biological Targets

Allosteric modulation, where a compound binds to a site on a protein distinct from the primary (orthosteric) site to modulate its activity, represents a sophisticated mechanism of drug action. There is currently no direct evidence from the reviewed literature to suggest that this compound functions as an allosteric modulator.

However, the broader class of piperidine derivatives has been shown to exhibit allosteric effects on certain receptors. This indicates that the piperidine scaffold is capable of participating in allosteric interactions. Future research, potentially employing functional assays in the presence of the orthosteric ligand and computational studies to identify potential allosteric binding pockets, would be necessary to determine if this compound can act as an allosteric modulator of any biological targets.

Ligand-Induced Conformational Changes in Target Biomolecules

The binding of a ligand to a protein, whether at an orthosteric or allosteric site, often induces conformational changes in the protein's three-dimensional structure. These changes can be subtle alterations in side-chain orientations or more dramatic rearrangements of entire domains, and they are frequently essential for the biological effect of the ligand, be it inhibition or activation.

Currently, there are no specific studies that have experimentally characterized the conformational changes induced by the binding of this compound to a target biomolecule. Techniques such as X-ray crystallography of the ligand-protein complex, nuclear magnetic resonance (NMR) spectroscopy, or biophysical methods like circular dichroism could provide such insights.

The molecular docking studies on related piperidine-carbohydrazide derivatives implicitly suggest that their binding would stabilize a particular conformation of the target enzyme (e.g., an inactive state of VEGFR-2 or a state of SDH that is unable to process its substrate). nih.govacs.orgnih.gov However, these are computational predictions and await experimental validation.

Cellular Pathway Analysis Following Compound Treatment

The ultimate biological effect of a compound is the culmination of its interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways. To date, there is a lack of published research specifically investigating the global cellular pathway alterations following treatment with this compound.

Given the inhibitory potential of related compounds against enzymes like SDH and VEGFR-2, it is plausible that this compound could impact major cellular pathways. nih.govacs.orgnih.gov For example, inhibition of SDH would directly affect the Krebs cycle and oxidative phosphorylation, leading to changes in cellular metabolism and energy production. Similarly, inhibition of VEGFR-2 would disrupt downstream signaling cascades involved in angiogenesis, cell proliferation, and survival, such as the MAPK and PI3K-Akt pathways.

To elucidate the specific pathways affected by this compound, comprehensive studies using techniques like transcriptomics (e.g., RNA-seq), proteomics, and phosphoproteomics would be required. These powerful approaches can provide an unbiased, system-wide view of the changes in gene expression and protein activity, thereby revealing the compound's precise mechanism of action at a cellular level.

Structure Activity Relationship Sar Studies of 1 Methylpiperidine 2 Carbohydrazide Analogues

Influence of Substituents on the Piperidine (B6355638) Ring on Biological Efficacy

The substitution pattern on the piperidine ring is a critical determinant of a molecule's biological activity. The introduction of various functional groups can influence factors such as potency, selectivity, and pharmacokinetic properties.

Research on related piperidine derivatives has shown that the nature and position of substituents significantly impact their biological effects. For instance, in a series of piperidinothiosemicarbazones, substitution at the C-6 position of a connected pyridine (B92270) ring with a piperidine moiety resulted in the highest potency. The basicity of the substituent on the heteroaromatic ring was identified as a potentially crucial factor for the observed antituberculous activity. nih.gov In another study on N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), specific substitutions led to compounds with potent antiviral activity. nih.gov

Furthermore, the introduction of unsaturation within the piperidine ring has been shown to increase potency in certain series of compounds. dndi.org The presence of methyl groups on the piperidine ring, as seen in some piperidine-substituted sulfonamides, has been linked to higher anticancer properties. ajchem-a.com The location of these methyl groups is also crucial; for example, methyl substitution at positions 3 or 4 can enhance activity. ajchem-a.com

These findings suggest that for analogues of 1-methylpiperidine-2-carbohydrazide, the following could be hypothesized:

Size and Lipophilicity: The size and oil-water partition coefficient (lipophilicity) of substituents on the piperidine ring can influence how the molecule interacts with its biological target and its ability to cross cell membranes.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the basicity of the piperidine nitrogen, which may be crucial for forming key interactions with a target protein.

Positional Isomerism: The specific carbon atom on the piperidine ring where a substituent is placed can dramatically alter the molecule's three-dimensional shape and, consequently, its binding affinity.

Role of Modifications to the Carbohydrazide (B1668358) Moiety on Pharmacological Profiles

The carbohydrazide group (-CONHNH2) is a significant pharmacophore known to impart a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. ajgreenchem.com Modifications to this moiety can profoundly affect a compound's biological profile.

The hydrogen-bonding capabilities of the carbohydrazide motif are often crucial for its interaction with biological targets. ajgreenchem.com For instance, in the context of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibition, the carbohydrazide's ability to act as a hydrogen bond donor is vital for strong interaction with the enzyme's active site. ajgreenchem.com

SAR studies on various carbohydrazide derivatives have demonstrated that substituting the terminal nitrogen can lead to compounds with altered and sometimes enhanced activities. For example, the synthesis of N'-substituted benzoylhydrazides has yielded compounds with a range of biological effects.

In a study of influenza virus inhibitors, a carbamate (B1207046) group, which is structurally related to the carbohydrazide moiety, was found to be important for biological activity, likely through hydrogen bond interactions. nih.gov The presence of a bulky alkyl group on the carbamate led to excellent anti-influenza activity, suggesting that steric bulk in this region can be favorable for binding. nih.gov

For analogues of this compound, modifications to the carbohydrazide moiety could involve:

Acylation or Alkylation of the Terminal Nitrogen: Introducing various substituents on the terminal nitrogen could modulate lipophilicity and hydrogen bonding patterns.

Replacement with Bioisosteres: Substituting the carbohydrazide with other functional groups that have similar electronic and steric properties (bioisosteres) could lead to improved pharmacological profiles.

Stereochemical Considerations in Ligand-Target Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in how a ligand recognizes and binds to its biological target. The piperidine ring in this compound can exist in different conformations, and the substituents at positions 1 and 2 create chiral centers, leading to the possibility of different stereoisomers.

Studies on piperidine tripod ligands have demonstrated that stereochemistry is a major factor in controlling selectivity for different metal ions. nih.govresearchgate.net By controlling the stereochemistry of the piperidine scaffold, it is possible to engineer improved selectivity. researchgate.net In another example, the stereochemistry at a chiral center in a series of pyrimidinyl-piperazine carboxamides was shown to have a profound impact on their α-glucosidase inhibitory activity, with S-configurations being up to five-fold more active than R-configurations. researchgate.net

For analogues of this compound, it is expected that:

Different stereoisomers will exhibit different biological activities.

The specific conformation adopted by the piperidine ring upon binding to a target will be crucial for optimal interaction.

The synthesis of single, pure stereoisomers will be essential for elucidating the precise SAR and for developing potent and selective drug candidates.

Identification of Key Pharmacophoric Features for Desired Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric features of this compound analogues is essential for designing new compounds with desired activities.

Based on the analysis of related structures, the key pharmacophoric features for this class of compounds would likely include:

A Hydrogen Bond Donor/Acceptor Group: The carbohydrazide moiety provides both hydrogen bond donor (the -NH and -NH2 groups) and acceptor (the carbonyl oxygen) sites, which are often critical for binding to target proteins. ajgreenchem.com

A Basic Nitrogen Atom: The nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH. This positive charge can be important for forming ionic interactions with acidic residues in a binding pocket. The higher basicity of substituents on a heteroaromatic ring has been linked to increased antituberculous activity in some compound series. nih.gov

A Defined Three-Dimensional Arrangement of Functional Groups: The relative positions of the methyl group, the carbohydrazide moiety, and any other substituents on the piperidine ring create a specific 3D shape that must be complementary to the target's binding site.

Hydrophobic/Aromatic Features: Depending on the target, the introduction of hydrophobic or aromatic groups can lead to favorable van der Waals or pi-stacking interactions, enhancing binding affinity.

Development of SAR Models for Predictive Compound Design

Structure-Activity Relationship (SAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel, yet-to-be-synthesized compounds, thereby guiding medicinal chemistry efforts.

For a series of analogues of this compound, the development of SAR models could involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to relate numerical descriptors of chemical structure (e.g., lipophilicity, electronic properties, steric parameters) to biological activity.

Pharmacophore Modeling: This involves identifying the common pharmacophoric features of a set of active compounds and using this model to screen virtual libraries for new potential hits.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to rationalize observed SAR and to predict the binding modes of new analogues.

Computational and Theoretical Chemistry Studies of 1 Methylpiperidine 2 Carbohydrazide

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

In the context of the piperidine (B6355638) scaffold, molecular docking has been extensively used to identify and optimize inhibitors for various enzymes. For instance, studies on novel piperidine-containing hydrazone derivatives have used docking to investigate their binding modes with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov These simulations revealed that effective inhibitors form stable complexes within the enzyme's active site. nih.gov Similarly, in the design of HIV-1 protease inhibitors, the piperidine scaffold was introduced as a P2-ligand to enhance interactions with the enzyme's backbone. nih.govnih.govresearchgate.net Docking studies for these compounds provided detailed insights into their ligand-binding properties, guiding further structural modifications. nih.govnih.gov

For a compound like 1-methylpiperidine-2-carbohydrazide, docking simulations would be employed to screen it against a panel of known protein targets. The simulation would predict its binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for biological activity.

Table 1: Representative Molecular Docking Findings for Piperidine Derivatives

| Compound/Class | Target Enzyme | Key Interactions Observed in Docking | Reference |

|---|---|---|---|

| Piperidine-hydrazone derivative (N6) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Stable complex formation within the enzyme active site. | nih.gov |

| (R)-piperidine-3-carboxamide derivative (22a) | HIV-1 Protease | The flexible piperidine heterocycle promotes hydrogen bonding and van der Waals interactions with the S2 subsite backbone. | nih.govnih.govresearchgate.net |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and spectroscopic properties.

DFT studies have been performed on fragments and analogs of this compound. For example, the dehydrogenation of 2-methyl piperidine (a core fragment) on palladium and platinum catalysts was investigated using DFT to understand its catalytic behavior. researchgate.net In other research, quantum chemical methods have been applied to various piperidine derivatives to calculate descriptors related to their chemical reactivity and inhibition properties. researchgate.netresearchgate.net These studies often calculate HOMO-LUMO energy gaps to assess chemical stability and use Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack. jksus.orgresearchgate.net The absence of imaginary frequencies in vibrational analysis confirms that the optimized structure represents a true energy minimum. jksus.org

For this compound, DFT calculations would provide optimized geometry, dipole moment, and the energies of frontier molecular orbitals. This information is fundamental for understanding its stability, reactivity, and the nature of its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of a compound's conformational space and the assessment of the stability of its interactions with a biological target.

MD simulations are frequently used to validate the results of molecular docking. For newly designed piperidine-containing hydrazone inhibitors of cholinesterases, MD simulations confirmed that the ligand-enzyme complexes remained stable and compact throughout the simulation period. nih.gov In studies of piperazine-based solutions for CO2 absorption, MD was used to understand molecular distribution and absorption mechanisms at a microscopic level. nih.gov These simulations track parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the protein structure and the ligand's position.

De Novo Drug Design and Virtual Screening Approaches Utilizing the this compound Scaffold

The this compound structure represents a "scaffold" that can be used as a starting point for creating new molecules. De novo design and virtual screening are two key computational strategies that leverage such scaffolds. frontiersin.org

De Novo Drug Design: This involves computationally building novel molecules, often by adding functional groups to a core scaffold or linking molecular fragments together. frontiersin.org The piperidine ring is considered a "privileged backbone" in medicinal chemistry due to its favorable properties, making it an excellent starting point for designing new drugs. researchgate.net

Virtual Screening: This is the process of computationally testing a large library of existing or virtual compounds against a biological target to identify those most likely to be active. The piperidine scaffold has been central to the design and screening of new inhibitors for targets like HIV-1 protease. nih.govnih.gov In such studies, a library of piperidine derivatives would be created in silico and then docked into the target's active site to prioritize candidates for synthesis and biological testing. clinmedkaz.org

The this compound scaffold could be used to generate a combinatorial library of new derivatives, which could then be virtually screened against various targets to explore their therapeutic potential.

Prediction and Analysis of Molecular Descriptors Relevant to Bioactivity

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological activity.

QSAR studies on piperidine derivatives have been successful in developing predictive models for various activities. For example, models based on 2D and 3D descriptors have been created to predict the toxicity of piperidines against Aedes aegypti mosquitoes nih.govtandfonline.com and their antiproliferative activity against cancer cell lines. tandfonline.comnih.gov These models help in designing new compounds with enhanced activity and reduced toxicity. nih.gov

Furthermore, molecular descriptors are used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This in silico analysis is critical in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. For this compound, calculating descriptors like molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors would provide an initial assessment of its drug-likeness according to established rules like Lipinski's Rule of Five.

Table 3: Common Molecular Descriptors and Their Relevance in Drug Discovery

| Descriptor Category | Example Descriptors | Relevance to Bioactivity | Reference |

|---|---|---|---|

| 2D Topological Descriptors | Connectivity indices, Kappa shape indices | Used in QSAR models to predict toxicity and other biological activities. | nih.govtandfonline.com |

| 3D Autocorrelation Descriptors | 3D-MoRSE descriptors, WHIM descriptors | Capture three-dimensional structural information for more complex QSAR models (e.g., anticancer activity). | tandfonline.comnih.gov |

| Physicochemical Properties | Molecular Weight, logP, Polar Surface Area (PSA) | Predict drug-likeness, absorption, and permeability (Lipinski's Rule of Five). | clinmedkaz.org |

Analytical and Spectroscopic Characterization in 1 Methylpiperidine 2 Carbohydrazide Research

Chromatographic Techniques for Compound Separation and Purity Determination

Following the synthesis of 1-Methylpiperidine-2-carbohydrazide, which is often achieved through the hydrazinolysis of an ester precursor like methyl 1-methylpiperidine-2-carboxylate, chromatographic methods are indispensable for isolating the target compound from unreacted starting materials, reagents, and by-products. nih.gov

Flash column chromatography is a primary purification technique. In a typical procedure, the crude reaction mixture is loaded onto a silica (B1680970) gel column. A solvent system, often a gradient of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is passed through the column. researchgate.net The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of pure fractions of this compound.

The purity of the isolated fractions is then assessed using methods like:

Thin-Layer Chromatography (TLC): A rapid and cost-effective method to monitor the progress of a reaction and the purity of column fractions. A single spot on the TLC plate in various solvent systems is a good indicator of purity.

High-Performance Liquid Chromatography (HPLC): This technique provides a quantitative assessment of purity. The compound is passed through a column under high pressure, and a detector measures the elution profile. A pure sample will ideally show a single, sharp peak. For analogous piperidine (B6355638) derivatives, purities of over 99% have been confirmed using this method. researchgate.net

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC can also be used to determine purity. The retention index, a characteristic elution time, can be determined and compared to standards. nist.gov

These techniques are crucial for ensuring that the material used in subsequent spectroscopic and analytical studies is of the highest possible purity, which is essential for obtaining accurate and reliable data.

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Once a pure sample is obtained, a suite of spectroscopic techniques is used to confirm that the synthesized molecule has the correct atomic connectivity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR would be utilized. nih.gov

¹H NMR: This spectrum would show distinct signals for each unique proton environment. Expected signals would include those for the N-methyl group (a singlet), the protons on the piperidine ring (a series of complex multiplets), and the protons of the carbohydrazide (B1668358) moiety (-CONHNH₂), which would appear as broad singlets that can exchange with D₂O. researchgate.netchemicalbook.com

¹³C NMR: This spectrum reveals the number of unique carbon environments. Separate signals would be expected for the N-methyl carbon, the five distinct carbons of the piperidine ring, and the carbonyl carbon of the hydrazide group. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (Hydrazide) | 4.0 - 4.5 | Broad Singlet |

| -NH- (Hydrazide) | 7.5 - 8.5 | Broad Singlet |

| Piperidine Ring CH | 2.5 - 3.2 | Multiplet |

| Piperidine Ring CH₂ | 1.2 - 1.8 | Multiplets |

| N-CH₃ | 2.2 - 2.4 | Singlet |

Note: Predicted values are based on data from analogous structures like 1-methylpiperidine (B42303) and carbohydrazide derivatives. The exact shifts can vary based on solvent and concentration.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₁₅N₃O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (157.22 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high precision. Common fragmentation patterns would likely involve the loss of the carbohydrazide group or cleavage of the piperidine ring. nist.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazide) | Stretching | 3200 - 3400 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1550 - 1640 |

Note: Data is inferred from spectra of related compounds containing piperidine and carbohydrazide moieties. acs.orgnist.gov

X-ray Crystallography for Solid-State Structure Confirmation and Intermolecular Interactions

For compounds that can be grown as single crystals, X-ray crystallography offers unambiguous proof of structure. This technique provides a definitive three-dimensional model of the molecule in the solid state, detailing precise bond lengths, bond angles, and torsional angles.

In the case of this compound, X-ray analysis would confirm the chair conformation of the piperidine ring and establish the stereochemical relationship between the N-methyl group and the carbohydrazide substituent at the C2 position (i.e., whether it is in an axial or equatorial position). nih.gov Furthermore, this method is invaluable for mapping intermolecular interactions. The carbohydrazide group, with its capacity for hydrogen bonding (both as a donor from the N-H groups and an acceptor at the carbonyl oxygen), would likely form an extensive network of hydrogen bonds in the crystal lattice, influencing the compound's packing and physical properties. nih.gov

Electrochemical Analysis in Chemical Characterization

Electrochemical analysis provides insights into the redox properties of a molecule, which is particularly relevant for carbohydrazide derivatives known for their reactivity. nih.gov Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to study the oxidation and reduction potentials of this compound.

Carbohydrazide itself has a theoretical oxidation potential of -1.25 V (vs RHE), indicating it can be easily oxidized. acs.orgnih.gov Electrochemical studies on this compound would determine how the piperidine ring modifies this reactivity. Such analyses are performed using a three-electrode system, where the compound is subjected to a varying potential in an electrolyte solution. nih.gov The resulting voltammogram can reveal information about the stability of the compound, its potential use in applications like corrosion inhibition, or its role in electrochemical sensors. nih.gov

Future Perspectives and Research Directions for 1 Methylpiperidine 2 Carbohydrazide

Exploration of Novel Bioactive Derivatives and Their Therapeutic Potential

The 1-Methylpiperidine-2-carbohydrazide scaffold presents a versatile platform for the generation of novel bioactive derivatives. The carbohydrazide (B1668358) group is particularly amenable to chemical modification, allowing for the synthesis of a wide array of derivatives, such as hydrazones, by condensation with various aldehydes and ketones. hygeiajournal.com These modifications can lead to compounds with a broad spectrum of therapeutic activities.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. By reacting the parent compound with a diverse library of aromatic and heterocyclic aldehydes, a multitude of novel hydrazone derivatives can be generated. These new compounds should then be screened against a panel of biological targets to identify potential therapeutic applications. For instance, the synthesis of piperidinothiosemicarbazones, derived from related piperidine (B6355638) precursors, has yielded compounds with activity against Mycobacterium tuberculosis. nih.gov A similar approach could be employed for this compound to explore its potential as an antibacterial agent.

Furthermore, the incorporation of different substituents on the piperidine ring or the carbohydrazide moiety could modulate the physicochemical properties of the resulting molecules, potentially enhancing their bioactivity and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new derivatives to optimize their therapeutic potential.

Table 1: Potential Bioactive Derivatives of this compound and Their Therapeutic Areas of Interest

| Derivative Class | Potential Therapeutic Area | Rationale |

| Hydrazones | Antibacterial, Antifungal, Anticancer | The hydrazone moiety is a known pharmacophore with diverse biological activities. |

| Thiosemicarbazones | Antitubercular, Antiviral | Thiosemicarbazones have shown promise against various infectious agents. nih.gov |

| N-acylhydrazones | Anti-inflammatory, Analgesic | Modification of the hydrazide can lead to compounds with anti-inflammatory properties. |

| Cyclized Derivatives (e.g., oxadiazoles, triazoles) | Diverse Biological Activities | Heterocyclic rings formed from the carbohydrazide can interact with a variety of biological targets. |

Application in Targeted Covalent Inhibitor Design

Targeted covalent inhibitors (TCIs) represent a promising strategy in drug design, offering high potency and prolonged duration of action. These molecules form a stable, covalent bond with their biological target, often leading to irreversible inhibition. The design of TCIs typically involves a reactive "warhead" that forms a bond with a specific amino acid residue on the target protein.

The carbohydrazide moiety of this compound could serve as a versatile handle for the attachment of various electrophilic warheads. Future research could explore the synthesis of derivatives where the carbohydrazide is modified to include Michael acceptors, acrylamides, or other reactive groups capable of forming covalent bonds with nucleophilic residues like cysteine or serine in a protein's active site.

The piperidine ring, in this context, would act as a scaffold to orient the reactive group for optimal interaction with the target protein, thereby ensuring specificity and minimizing off-target effects. The development of such covalent inhibitors based on the this compound scaffold could lead to novel therapeutics for a range of diseases, including cancer and viral infections, where covalent inhibition has proven to be an effective strategy.

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. The integration of HTS with the exploration of this compound and its derivatives is a critical future direction.

A combinatorial library of derivatives based on the this compound scaffold could be synthesized and subjected to HTS campaigns against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. This approach would facilitate the rapid identification of "hit" compounds with desired biological activities.

Moreover, advanced screening technologies, such as high-content screening (HCS), could be employed to assess the effects of these compounds in a more physiologically relevant cellular context. This would provide valuable information on their mechanism of action and potential toxicity early in the drug discovery process. The structural diversity that can be generated from the this compound core makes it an ideal candidate for such large-scale screening efforts.

Development of Robust Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to guide the design of potent and selective inhibitors. As potential biological targets for this compound derivatives are identified through screening efforts, SBDD will become an indispensable tool for lead optimization.

Computational modeling and molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active site of a target protein. These computational insights can guide the rational design of new analogs with improved binding affinity and selectivity. For example, computational studies on related methylpiperidines have provided valuable information on their conformational behavior, which can inform the design of more rigid and potent analogs. nih.gov

X-ray crystallography or cryo-electron microscopy could be used to determine the co-crystal structures of promising derivatives in complex with their targets. This experimental structural data would provide a detailed understanding of the key molecular interactions and serve as a blueprint for further optimization. A successful SBDD campaign could significantly accelerate the development of novel drug candidates derived from the this compound scaffold.

Expansion into Diverse Biological Target Classes Beyond Current Scope

While the initial exploration of this compound may be guided by the known activities of its constituent moieties, a key future direction will be to expand the investigation into novel and diverse biological target classes. The unique three-dimensional shape and chemical properties of its derivatives may allow them to interact with targets that are not addressed by existing therapeutics.

Future research should not be limited to traditional enzyme and receptor targets. The potential of this compound derivatives to modulate protein-protein interactions, epigenetic targets, or orphan receptors should be systematically explored. For instance, piperidine scaffolds have been successfully incorporated into HIV-1 protease inhibitors, demonstrating their utility in targeting complex protein interfaces. nih.gov

By casting a wide net and employing a combination of phenotypic screening and target identification technologies, it may be possible to uncover entirely new therapeutic applications for this versatile chemical scaffold. This expansion into uncharted biological territory holds the promise of delivering first-in-class medicines for a variety of diseases.

Q & A

Q. How can enantiomeric purity of chiral derivatives of this compound be resolved?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) mobile phase .

- Circular Dichroism (CD) : Validate enantiomers by comparing CD spectra with known standards .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during hydrazide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.